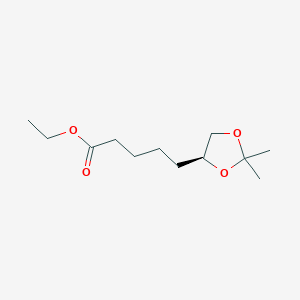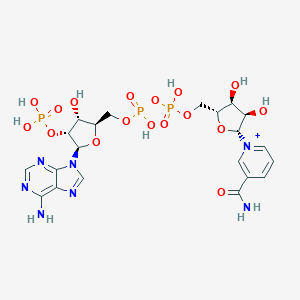
2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)-, also known as CPP, is a synthetic compound that has gained significant attention in the field of neuroscience due to its ability to modulate the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. CPP has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Mécanisme D'action
2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- acts as a competitive antagonist of the NMDA receptor, binding to the glycine site of the receptor. By blocking the glycine site, 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- prevents the binding of glycine, which is required for the activation of the NMDA receptor. This results in a decrease in the influx of calcium ions into the neuron, which is believed to be responsible for the neuroprotective effects of 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)-.
Biochemical and Physiological Effects:
2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of ischemic stroke. In addition, 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- has been shown to modulate the release of dopamine and other neurotransmitters, which may be responsible for its potential therapeutic effects in schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- in lab experiments is its well-established synthesis procedure, which allows for the production of high-purity and high-yield 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)-. In addition, 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- has been extensively studied for its potential therapeutic applications in various neurological disorders, which makes it a promising candidate for further research. However, one of the limitations of using 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- in lab experiments is its potential toxicity at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)-. One potential direction is the development of more potent and selective NMDA receptor antagonists that can modulate the receptor without causing toxicity. Another direction is the investigation of the potential therapeutic applications of 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- in other neurological disorders, such as epilepsy and traumatic brain injury. Furthermore, the development of 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- derivatives with improved pharmacokinetic properties may increase their potential as therapeutic agents.
Méthodes De Synthèse
2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the protection of the carboxylic acid group of piperazine with a tert-butyloxycarbonyl (Boc) group. The Boc-protected piperazine is then reacted with 3-bromopropylphosphonic acid diethyl ester to obtain the desired product, 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)-. The synthesis of 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- is a well-established procedure, and several modifications have been reported to improve the yield and purity of the final product.
Applications De Recherche Scientifique
2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- has also been studied for its potential use in the treatment of schizophrenia, as it can modulate the NMDA receptor, which is believed to be involved in the pathophysiology of the disease. In addition, 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of ischemic stroke.
Propriétés
Numéro CAS |
124190-29-0 |
|---|---|
Formule moléculaire |
C8H17N2O5P |
Poids moléculaire |
252.2 g/mol |
Nom IUPAC |
(2S)-4-(3-phosphonopropyl)piperazine-2-carboxylic acid |
InChI |
InChI=1S/C8H17N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h7,9H,1-6H2,(H,11,12)(H2,13,14,15)/t7-/m0/s1 |
Clé InChI |
CUVGUPIVTLGRGI-ZETCQYMHSA-N |
SMILES isomérique |
C1CN(C[C@H](N1)C(=O)O)CCCP(=O)(O)O |
SMILES |
C1CN(CC(N1)C(=O)O)CCCP(=O)(O)O |
SMILES canonique |
C1CN(CC(N1)C(=O)O)CCCP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro-](/img/structure/B58378.png)